Doxorubicin-MVCP
Description
Evolution of Doxorubicin (B1662922) Derivatives for Enhanced Efficacy
Doxorubicin, an anthracycline antibiotic isolated from Streptomyces peucetius, has been a cornerstone of cancer chemotherapy for decades. mdpi.comineosopen.org Its primary mechanism of action involves intercalating into DNA and inhibiting the enzyme topoisomerase II, which is crucial for DNA replication and repair. wikipedia.orgfrontiersin.org This disruption of DNA processes ultimately leads to cell death. nih.gov While effective against a broad spectrum of cancers—including breast, lung, and ovarian cancers, as well as various leukemias and lymphomas—the clinical use of doxorubicin is often limited by significant side effects, most notably cardiotoxicity. mdpi.comresearchgate.netnih.govmdpi.com
To mitigate these toxicities and improve therapeutic outcomes, extensive research has focused on developing doxorubicin derivatives. Early modifications led to analogs like epirubicin (B1671505) and idarubicin, which offered altered efficacy and toxicity profiles. ineosopen.org A significant advancement in this field has been the development of liposomal formulations, such as pegylated liposomal doxorubicin (Doxil®/Caelyx®) and non-pegylated liposomal doxorubicin (Myocet®). wikipedia.orgresearchgate.netmdpi.com These formulations encapsulate doxorubicin within lipid bilayers, altering its pharmacokinetic properties to enhance drug delivery to tumor tissues while reducing exposure to healthy tissues like the heart. mdpi.com
More recently, the focus has shifted towards creating highly targeted drug delivery systems, leading to the development of antibody-drug conjugates (ADCs). In this approach, doxorubicin is attached to a monoclonal antibody that specifically recognizes and binds to antigens overexpressed on the surface of cancer cells. creative-biolabs.comnih.gov This targeted delivery strategy aims to concentrate the cytotoxic payload directly at the tumor site, thereby maximizing its anti-cancer activity while minimizing systemic toxicity. nih.govadcreview.com The conjugation of doxorubicin to these antibodies is achieved through specialized linkers, a critical component that influences the stability and efficacy of the entire ADC.
Rationale for Cathepsin-Cleavable Peptide Linkers in Drug Conjugation
The linker connecting the cytotoxic drug to the antibody is a pivotal element in the design of an effective ADC. researchgate.net Linkers are broadly categorized as either cleavable or non-cleavable. adcreview.com Cleavable linkers are designed to be stable in the systemic circulation but are selectively cleaved to release the drug upon reaching the target cancer cell. adcreview.com This controlled release is often triggered by the unique conditions of the tumor microenvironment or specific intracellular compartments. researchgate.net
Among the various types of cleavable linkers, those sensitive to lysosomal proteases have gained significant attention. researchgate.net Cathepsins, a family of proteases found in high concentrations within the lysosomes of cells, are particularly attractive targets for linker cleavage. nih.gov Several cathepsins, including cathepsin B, are often upregulated in malignant cells.
The valine-citrulline (Val-Cit) dipeptide sequence has emerged as a highly effective and widely used cathepsin-cleavable linker. nih.gov This linker exhibits excellent stability in plasma but is efficiently cleaved by cathepsin B within the lysosomal compartment of cancer cells. tcichemicals.com The acidic environment of the lysosome provides the optimal pH for cathepsin B activity, further ensuring that drug release occurs at the desired site. The Val-Cit linker's design offers a balance between stability in circulation and efficient intracellular drug release, making it a cornerstone of modern ADC development. adcreview.com
Definition and Structural Basis of Doxorubicin-MVCP (MC-Val-Cit-PAB-Doxorubicin)
This compound, also known by its full chemical name MC-Val-Cit-PAB-Doxorubicin, is a specific doxorubicin derivative designed for use in antibody-drug conjugates. hodoodo.comaxispharm.com This complex molecule consists of three key components:
Doxorubicin: The potent cytotoxic agent. vulcanchem.com
A cleavable linker system: Comprised of a maleimidocaproyl (MC) group, a valine-citrulline (Val-Cit) dipeptide, and a p-aminobenzyl carbamate (B1207046) (PAB) spacer. caymanchem.comdovepress.com
A conjugation moiety: The MC group allows for covalent attachment to thiol groups on antibodies. axispharm.comcaymanchem.com
The structural arrangement of this compound is integral to its function. The MC group serves as the attachment point to the antibody. caymanchem.com The Val-Cit dipeptide is the cathepsin B-cleavable trigger. broadpharm.com Upon internalization of the ADC into a cancer cell and trafficking to the lysosome, cathepsin B cleaves the peptide bond between citrulline and the PAB spacer. tcichemicals.com This cleavage event initiates a self-immolative cascade within the PAB spacer, leading to the release of the unmodified doxorubicin molecule inside the cancer cell. nih.gov
The inclusion of the PAB spacer is crucial for the efficient release of the active drug. The hydrophobicity of the PAB moiety, however, can present challenges, potentially limiting the number of drug molecules that can be attached to a single antibody (the drug-to-antibody ratio or DAR) without causing aggregation. adcreview.comacs.org
The synthesis of this compound involves the initial preparation of the MC-Val-Cit-PAB linker, which is then conjugated to doxorubicin. dovepress.com The resulting this compound can then be attached to a specific monoclonal antibody to create a targeted ADC. dovepress.com
Table 1: Components of this compound
| Component | Function |
|---|---|
| Doxorubicin | Cytotoxic payload that induces cancer cell death. vulcanchem.com |
| Maleimidocaproyl (MC) | A chemical group that facilitates conjugation to the antibody. caymanchem.com |
| Valine-Citrulline (Val-Cit) | A dipeptide sequence that is specifically cleaved by the enzyme cathepsin B. nih.gov |
| p-Aminobenzyl Carbamate (PAB) | A self-immolative spacer that releases the doxorubicin molecule after the Val-Cit linker is cleaved. nih.govcaymanchem.com |
Table 2: Chemical Compound Information
| Compound Name | Abbreviation |
|---|---|
| Doxorubicin | DOX |
| Epirubicin | |
| Idarubicin | |
| Maleimidocaproyl | MC |
| Valine | Val |
| Citrulline | Cit |
| p-Aminobenzyl Carbamate | PAB |
Properties
Molecular Formula |
C56H67N7O19 |
|---|---|
Molecular Weight |
1142.182 |
IUPAC Name |
4-((S)-2-((S)-2-(6-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanamido)-3-methylbutanamido)-5-ureidopentanamido)benzyl ((2S,3S,4S,6R)-3-hydroxy-2-methyl-6-(((1S,3S)-3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl)oxy)tetrahydro-2H-pyran-4-yl)carbamate |
InChI |
InChI=1S/C56H67N7O19/c1-27(2)46(62-38(66)13-6-5-7-21-63-39(67)18-19-40(63)68)53(75)60-33(11-9-20-58-54(57)76)52(74)59-30-16-14-29(15-17-30)26-80-55(77)61-34-22-41(81-28(3)47(34)69)82-36-24-56(78,37(65)25-64)23-32-43(36)51(73)45-44(49(32)71)48(70)31-10-8-12-35(79-4)42(31)50(45)72/h8,10,12,14-19,27-28,33-34,36,41,46-47,64,69,71,73,78H,5-7,9,11,13,20-26H2,1-4H3,(H,59,74)(H,60,75)(H,61,77)(H,62,66)(H3,57,58,76)/t28-,33-,34-,36-,41-,46-,47+,56-/m0/s1 |
InChI Key |
AYPRDRFYAQTVPD-GITVTGCLSA-N |
SMILES |
O=C1C=CC(N1CCCCCC(N[C@@H](C(C)C)C(N[C@H](C(NC(C=C2)=CC=C2COC(N[C@@H](C[C@H](O[C@H]3C[C@@](C(CO)=O)(O)CC4=C(O)C(C(C5=CC=CC(OC)=C5C6=O)=O)=C6C(O)=C43)O7)[C@H](O)[C@@H]7C)=O)=O)CCCNC(N)=O)=O)=O)=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Doxorubicin-MVCP; MC-Val-Cit-PAB-Doxorubicin; MC-Val-Cit-PAB-Dox. |
Origin of Product |
United States |
Synthetic Methodologies for Doxorubicin Mvcp and Its Bioconjugates
Chemical Synthesis of the MC-Val-Cit-PAB Linker
The MC-Val-Cit-PAB linker is a crucial component, meticulously designed for stability in circulation and specific cleavage by enzymes like cathepsin B, which are often overexpressed in tumor environments. caymanchem.comtcichemicals.com Its synthesis is a multi-step process that requires precise control to ensure high purity and correct stereochemistry.
The maleimidocaproyl group serves as a reactive handle, allowing for conjugation to thiol-containing molecules like antibodies, while the Val-Cit dipeptide acts as the enzyme-cleavable site. axispharm.commdpi.comnih.gov Upon cleavage of the dipeptide by cathepsin B, the PAB spacer undergoes a spontaneous 1,6-elimination to release the attached drug molecule. nih.gov
Table 1: Overview of an Improved Synthetic Route for Mc-Val-Cit-PABOH
| Step | Reactants/Reagents | Purpose | Key Finding/Improvement |
|---|---|---|---|
| 1 | L-Citrulline, p-aminobenzyl alcohol (PABOH) | Coupling of the PAB spacer to L-Citrulline | Initial incorporation of the self-immolative spacer. |
| 2-3 | Protected Valine | Dipeptide (Val-Cit) formation | Sequential peptide coupling to build the enzyme recognition site. |
| 4-5 | Maleimidocaproic acid | Addition of the maleimide (B117702) linker component | Installation of the reactive group for antibody conjugation. |
| 6 | Deprotection steps | Removal of protecting groups | Yields the final Mc-Val-Cit-PABOH linker. nih.gov |
Conjugation Strategies for Doxorubicin (B1662922) with the MVCP Linker
To conjugate doxorubicin to the MC-Val-Cit-PAB linker, the primary amino group on the daunosamine (B1196630) sugar moiety of doxorubicin is typically utilized as the attachment point. mdpi.comtdl.org A common and efficient strategy involves activating the p-aminobenzyl alcohol (PAB) end of the linker to facilitate this reaction.
This is often achieved by converting the alcohol group of the PAB spacer into a more reactive functional group, such as a p-nitrophenyl (PNP) carbonate. medchemexpress.comnih.govmedchemexpress.com The resulting molecule, Mc-Val-Cit-PABC-PNP, is a well-established ADC linker that can readily react with the primary amine of doxorubicin. medchemexpress.commedchemexpress.comabmole.com The reaction forms a stable carbamate (B1207046) bond, linking the doxorubicin payload to the cleavable linker. This entire construct, MC-Val-Cit-PAB-Doxorubicin, is an advanced precursor for the development of targeted ADCs. axispharm.com
Table 2: Doxorubicin Conjugation Reaction
| Component 1 | Component 2 | Resulting Bond | Product |
|---|---|---|---|
| Mc-Val-Cit-PABC-PNP (Activated Linker) nih.gov | Doxorubicin (via primary amine) mdpi.com | Carbamate | MC-Val-Cit-PAB-Doxorubicin axispharm.com |
Derivatization of Doxorubicin-MVCP for Nanocarrier Integration
The integration of the this compound conjugate into nanocarrier systems is a key strategy for enhancing drug delivery. preprints.org Nanocarriers can improve the solubility and stability of the conjugate and facilitate targeted delivery to tumor tissues through effects like the Enhanced Permeability and Retention (EPR) effect. preprints.orgmdpi.com Derivatization can be achieved through several methods, primarily involving either covalent attachment to the nanocarrier surface or non-covalent encapsulation.
Covalent Conjugation: The maleimide group on the this compound conjugate is an ideal anchor for covalent attachment. This group reacts efficiently with thiol (-SH) groups via a Michael addition reaction. nih.gov Therefore, nanocarriers such as liposomes, polymeric nanoparticles, or protein-based nanoparticles can be functionalized with thiol groups on their surface to enable the stable, covalent linkage of the this compound construct. researchgate.net
Non-covalent Integration: Alternatively, the conjugate can be physically integrated into nanocarriers. One documented method involves adsorbing the conjugate onto the surface of pre-formed nanoparticles. For instance, research has shown that antibody-drug conjugates, such as those containing a Val-Cit-Doxorubicin payload, can be adsorbed onto the surface of bovine serum albumin (BSA) nanoparticles. nih.gov Other methods include the encapsulation of the drug-linker conjugate within the core of polymeric micelles or nanoparticles during their formulation process. semanticscholar.orgamazonaws.com For example, doxorubicin has been loaded into dextran-based nanocarriers and polydopamine-coated polymeric nanoparticles. nih.govnih.gov These general approaches can be adapted for the this compound compound.
Table 3: Nanocarrier Integration Strategies for Doxorubicin Conjugates
| Integration Method | Nanocarrier Type | Underlying Chemistry/Principle | Example/Reference Concept |
|---|---|---|---|
| Covalent Conjugation | Thiolated Polymeric Nanoparticles, Liposomes | Michael addition reaction between the linker's maleimide group and the nanocarrier's surface thiol groups. | Maleimide linkers are widely used for conjugation to cysteine residues on antibodies. nih.gov |
| Non-covalent Adsorption | Bovine Serum Albumin (BSA) Nanoparticles | Electrostatic and hydrophobic interactions between the conjugate and the protein nanoparticle surface. | Cetuximab-vc-DOX conjugates adsorbed to the surface of BSA nanoparticles. nih.gov |
| Encapsulation | Polymeric Micelles, Polydopamine (PDA)-coated Nanoparticles | Entrapment of the conjugate within the nanocarrier matrix during self-assembly or polymerization. | DOX loaded into PDA-coated PLGA nanoparticles. nih.gov |
Molecular and Cellular Pharmacology of Doxorubicin Mvcp
Enzymatic Cleavage Mechanisms of the MC-Val-Cit-PAB Linker
The MC-Val-Cit-PAB linker is specifically engineered for cleavage by certain intracellular enzymes, facilitating the release of the active doxorubicin (B1662922) payload within target cells. The design incorporates a Val-Cit (valine-citrulline) dipeptide sequence, a para-aminobenzylcarbamate (PAB) spacer, and typically a maleimidocaproyl (MC) group for conjugation to a carrier molecule, such as an antibody caymanchem.com.
The primary enzymatic mechanism responsible for the cleavage of the Val-Cit-PAB linker involves lysosomal proteases, most notably cathepsin B caymanchem.comnih.goviris-biotech.detcichemicals.combroadpharm.comcenmed.com. Cathepsin B is a cysteine protease that is often upregulated in the lysosomes of cancer cells, providing a rationale for using this linker in cancer-targeted therapies nih.gov. Upon internalization of the conjugate into the lysosomal compartment, cathepsin B cleaves the amide bond situated between the citrulline residue of the dipeptide and the PAB spacer nih.govtcichemicals.com.
Following the proteolytic cleavage of the Val-Cit bond, the PAB spacer undergoes a spontaneous self-immolative 1,6-elimination process nih.goviris-biotech.detcichemicals.com. This elimination step is crucial as it releases the doxorubicin payload in its active, unconjugated form nih.goviris-biotech.de.
While the MC-Val-Cit-PAB linker is designed for targeted cleavage by lysosomal cathepsin B, studies have indicated that it can also be susceptible to premature cleavage by other enzymes present in the extracellular environment or in non-target cells. Enzymes such as carboxylesterase Ces1C and human neutrophil elastase (NE) have been identified as contributors to off-target cleavage, which can lead to systemic exposure of the cytotoxic payload and potential toxicity nih.govacs.org. This highlights the importance of linker stability in minimizing off-target effects acs.org. Research continues to explore modifications to the Val-Cit sequence and linker design to enhance specificity for lysosomal proteases and improve plasma stability acs.org.
Comparative studies with different dipeptide linkers have assessed their susceptibility to enzymatic hydrolysis. For instance, in one study evaluating doxorubicin release, the Val-Cit linker demonstrated higher stability compared to a Phe-Lys linker, which was cleaved more rapidly iris-biotech.de.
Intracellular Release Kinetics of Doxorubicin
The intracellular release kinetics of doxorubicin from Doxorubicin-MVCP conjugates are directly dependent on the rate and efficiency of the enzymatic cleavage of the MC-Val-Cit-PAB linker within the lysosomal compartment. Following cellular uptake and trafficking to lysosomes, the action of cathepsin B initiates the process that leads to the liberation of active doxorubicin nih.govtcichemicals.combroadpharm.comcenmed.com.
The self-immolative property of the PAB spacer ensures that once the Val-Cit bond is cleaved, the release of the doxorubicin payload is rapid and traceless, yielding the unmodified drug molecule nih.goviris-biotech.de. This controlled release mechanism is designed to concentrate the cytotoxic agent within the target cell, thereby increasing its local concentration at the site of action.
Doxorubicin's Core Mechanisms within the Cellular Nucleus
Upon its release within the cell, doxorubicin, a potent anthracycline, exerts its cytotoxic effects primarily within the nucleus through multiple interconnected mechanisms nih.govnih.govmdpi.compharmgkb.orgmdpi.com. Its ability to interfere with fundamental nuclear processes is central to its anticancer activity.
DNA Intercalation and Topoisomerase II Inhibition
One of the primary mechanisms by which doxorubicin acts is through intercalation into the DNA helix. Doxorubicin's planar ring structure allows it to insert itself between adjacent DNA base pairs, with a preference for GC-rich sequences, forming hydrogen bonds with guanine (B1146940) residues nih.govmdpi.compharmgkb.orgresearchgate.netresearchgate.netnih.gov. This intercalation distorts the DNA structure, causing unwinding and resulting in positive supercoiling and alterations in DNA topology nih.gov.
In addition to intercalation, a critical mechanism of doxorubicin is the inhibition of topoisomerase II (TOP2) nih.govmdpi.compharmgkb.orgmdpi.comresearchgate.netembopress.orgbiomedpharmajournal.orgembopress.org. Topoisomerase II is an essential enzyme responsible for managing DNA supercoiling and disentangling DNA strands during processes such as replication and transcription mdpi.commdpi.com. It achieves this by creating transient double-strand breaks (DSBs) in the DNA, passing another DNA strand through the break, and then religating the broken strands mdpi.combiomedpharmajournal.org. Doxorubicin acts as a TOP2 "poison" by stabilizing the transient TOP2-DNA cleavage complex, preventing the religation step mdpi.commdpi.combiomedpharmajournal.org. This leads to the accumulation of persistent, cytotoxic DSBs in the DNA mdpi.commdpi.com. These unrepaired DSBs trigger DNA damage response pathways and can ultimately lead to cell cycle arrest and programmed cell death (apoptosis), particularly in rapidly dividing cancer cells mdpi.commdpi.com.
Reactive Oxygen Species Generation and DNA Damage Pathways
Doxorubicin is also known to induce the generation of reactive oxygen species (ROS) within cells nih.govmdpi.compharmgkb.orgijbs.complos.orgfrontiersin.org. This can occur through several mechanisms, including redox cycling of the quinone moiety of doxorubicin and interaction with cellular components like cardiolipin (B10847521) in the inner mitochondrial membrane nih.govmdpi.com.
Excessive production of ROS leads to oxidative stress, which can cause significant damage to cellular macromolecules, including DNA nih.govijbs.complos.orgfrontiersin.org. ROS can directly modify DNA bases and damage the sugar-phosphate backbone, resulting in various types of DNA lesions, including single-strand breaks and double-strand breaks nih.govmdpi.comijbs.com.
The DNA damage induced by doxorubicin, both directly through TOP2 inhibition and intercalation and indirectly through ROS generation, activates cellular DNA damage response (DDR) pathways nih.govmdpi.commdpi.com. These pathways involve a complex network of proteins that detect DNA lesions, signal their presence, and initiate repair mechanisms. However, when the damage is too extensive to be effectively repaired, the DDR can trigger cell cycle checkpoints, leading to cell cycle arrest (commonly at the G1 and G2 phases), or initiate apoptotic pathways to eliminate the damaged cell nih.govmdpi.commdpi.com. Studies have highlighted the central role of ROS accumulation and subsequent DNA damage in mediating cell death induced by doxorubicin, sometimes in synergistic fashion with other therapeutic agents plos.orgfrontiersin.org.
Cellular Uptake and Subcellular Trafficking of this compound Conjugates
The cellular uptake and subsequent subcellular trafficking of this compound conjugates are critical determinants of their efficacy. As these conjugates are typically designed for targeted delivery, often as part of larger constructs like ADCs, their internalization into target cells is frequently mediated by receptor-mediated endocytosis acs.orgmit.edumit.edudovepress.com. This process begins with the binding of the conjugate (e.g., the antibody component of an ADC) to a specific antigen expressed on the surface of the target cell acs.orgmit.edumit.edudovepress.com.
Endosomal and Lysosomal Processing
Once internalized, the vesicles containing the this compound conjugates undergo a process of maturation, transitioning through the endosomal pathway mit.edumit.edudovepress.com. These endocytic vesicles fuse to form early endosomes, which then mature into late endosomes and eventually fuse with lysosomes mit.edumit.edudovepress.com. This trafficking pathway is essential for the intended mechanism of payload release.
The lysosomal compartment is characterized by an acidic environment (pH 4.5-5.0) and the presence of a variety of hydrolytic enzymes, including cathepsin B nih.govdovepress.com. The acidic pH and the enzymatic activity within the lysosome provide the necessary conditions for the cleavage of the Val-Cit-PAB linker, leading to the release of the active doxorubicin payload caymanchem.comnih.goviris-biotech.detcichemicals.combroadpharm.comcenmed.comacs.orgmit.edudovepress.com.
Nuclear Accumulation and Intracellular Distribution
This compound, also known as MC-Val-Cit-PAB-Doxorubicin, is a conjugate designed to improve the delivery and intracellular targeting of the cytotoxic agent doxorubicin medkoo.com. This compound incorporates a linker, MC-Val-Cit-PAB, which is characterized as a cathepsin-cleavable peptide linker medkoo.com. The design principle behind such conjugates is to maintain the drug in an inactive or less active form during systemic circulation and release the active payload specifically within target cells, often triggered by enzymes overexpressed in the tumor microenvironment or within specific cellular compartments like lysosomes genemedi.net.
Following cellular uptake, this compound is expected to undergo intracellular processing. The MC-Val-Cit-PAB linker is susceptible to cleavage by lysosomal proteases, particularly cathepsin B, which is often found at elevated levels in cancer cells genemedi.net. Cleavage of the linker releases the active doxorubicin molecule genemedi.net.
The intracellular distribution and nuclear accumulation of the released doxorubicin are critical for its cytotoxic activity. Doxorubicin is a well-established DNA intercalator and inhibitor of topoisomerase II, with its primary site of action being the cell nucleus wikipedia.orgnih.govmims.comglobalrph.comdrugbank.comnih.gov. Therefore, for this compound to exert its therapeutic effect, the doxorubicin payload released intracellularly must efficiently translocate to the nucleus.
Studies on the intracellular fate of doxorubicin have shown that while it primarily acts in the nucleus, it can also be sequestered in cytoplasmic vesicles, such as lysosomes, which can contribute to drug resistance researchgate.netcapes.gov.braacrjournals.orgresearchgate.netnih.gov. This vesicular sequestration can limit the amount of doxorubicin reaching its nuclear target researchgate.netresearchgate.net. Mechanisms involving proteins like Major Vault Protein (MVP) have been implicated in transporting doxorubicin away from the nucleus into cytoplasmic vesicles for potential extracellular expulsion researchgate.netaacrjournals.org.
The design of this compound, utilizing a linker cleaved within lysosomes, aims to release doxorubicin in a compartment that is distinct from the nucleus but from which doxorubicin can potentially access the nucleus. The efficiency of doxorubicin's movement from the lysosome into the cytoplasm and subsequently into the nucleus after being released from the conjugate is a key determinant of the conjugate's efficacy. Research on other doxorubicin conjugates and drug delivery systems has explored strategies to enhance nuclear delivery, sometimes by incorporating nuclear localization signals or designing systems that promote endosomal/lysosomal escape nih.gov.
Advanced Drug Delivery Systems Incorporating Doxorubicin Mvcp
Polymeric Micelles and Nanoparticles
Polymeric micelles and nanoparticles represent versatile platforms for the delivery of hydrophobic or conjugated drugs. These systems can encapsulate or conjugate therapeutic agents, enhancing their solubility, stability, and pharmacokinetics. The incorporation of drug conjugates into polymeric micelles or nanoparticles typically involves conjugating the drug or drug-linker to the polymer chains that form the micelle or nanoparticle structure. While the search results indicate that Doxorubicin-MVCP can be conjugated to polymers for nanodrug research hodoodo.commedkoo.com, specific detailed research findings focusing solely on this compound incorporated into polymeric micelles or nanoparticles were not prominently found in the conducted searches. However, the chemical nature of this compound, with its linker amenable to conjugation, suggests its potential for integration into such polymeric nanocarriers. This could involve covalent attachment to the polymer backbone or entrapment within the hydrophobic core, depending on the polymer design and the conjugation strategy.
Liposomal Formulations
Liposomes are vesicular structures composed of lipid bilayers, widely explored for drug encapsulation and delivery. They can improve the circulation time of drugs, reduce systemic toxicity, and facilitate targeted delivery when functionalized with targeting ligands. Liposomal formulations of doxorubicin (B1662922) are already clinically established wikipedia.orgnih.gov. Incorporating drug conjugates like this compound into liposomes could involve conjugating the conjugate to the lipids forming the liposome (B1194612) bilayer or encapsulating the conjugate within the aqueous core or lipid bilayer, depending on its solubility characteristics. The search results, while highlighting the existence of liposomal doxorubicin wikipedia.orgnih.gov, did not provide specific detailed research findings focused solely on formulations utilizing the this compound conjugate within liposomes. Nevertheless, the potential exists to develop liposomal systems incorporating this compound to leverage the benefits of both liposomal delivery and the controlled release mechanism provided by the MVCP linker.
Metal-Organic Framework (MOF) Based Carriers
Metal-Organic Frameworks (MOFs) are porous crystalline materials with high surface area, offering potential for drug storage and delivery. Drugs can be loaded into the pores of MOFs through various methods, including encapsulation and covalent grafting. The application of MOFs in drug delivery is an active area of research. While MOFs have been explored for the delivery of various therapeutic agents, including doxorubicin, the conducted searches did not yield specific detailed research findings focusing solely on the incorporation of the this compound conjugate into MOF-based carriers. The feasibility of using this compound with MOFs would likely depend on the MOF structure, pore size, and surface chemistry, as well as the ability to effectively load or conjugate the relatively large drug-linker molecule while preserving the cleavable nature of the linker.
Antibody-Drug Conjugates (ADCs) and Immunoconjugates
Antibody-Drug Conjugates (ADCs) are a major application area for drug conjugates like this compound. ADCs consist of a monoclonal antibody covalently linked to a cytotoxic drug payload via a chemical linker acs.orgnih.gov. The antibody provides targeting specificity to antigen-expressing cells, while the linker is designed to release the drug payload upon internalization into the target cell almacgroup.com. This compound is explicitly identified as a doxorubicin derivative with a MC-Val-Cit-PAB linker, suitable for conjugation with molecules such as antibodies, proteins, and peptides to create conjugates for drug delivery hodoodo.commedkoo.com. The MC-Val-Cit-PAB linker is a widely used cleavable linker in ADC technology, designed to be stable in circulation but cleaved by lysosomal enzymes, particularly cathepsin B, after the ADC is internalized by the target cell almacgroup.comacs.org. This enzymatic cleavage releases the active doxorubicin payload within the tumor cell, minimizing systemic exposure and toxicity. Research in this area focuses on optimizing the antibody, linker chemistry (including the MC-Val-Cit-PAB design), conjugation methods, and drug-antibody ratio (DAR) to improve efficacy and safety acs.orgnih.gov.
Ligand-Targeted Delivery Strategies
Ligand-targeted delivery strategies involve conjugating a therapeutic agent or its carrier to a molecule that specifically binds to receptors or markers overexpressed on target cells. This enhances the accumulation of the drug at the disease site. As a doxorubicin conjugate, this compound is inherently designed to be linked to targeting moieties hodoodo.commedkoo.com. This includes conjugation to antibodies (as in ADCs, see Section 4.4), peptides, aptamers, or other small molecules with affinity for specific cellular targets hodoodo.commedkoo.com. The MC-Val-Cit-PAB linker allows for the controlled release of doxorubicin after the conjugate is internalized by the ligand-receptor interaction. Research in this domain focuses on identifying suitable targeting ligands and developing stable and efficient conjugation strategies to attach this compound while preserving the targeting ability of the ligand and the cleavage functionality of the linker.
Stimuli-Responsive Release Systems
Stimuli-responsive release systems are designed to release their payload in response to specific internal or external stimuli, such as changes in pH, redox potential, temperature, or the presence of specific enzymes. The MC-Val-Cit-PAB linker in this compound provides an intrinsic enzyme-responsive release mechanism hodoodo.commedkoo.comalmacgroup.comacs.org. Upon internalization into cells, particularly within the lysosomal compartment, the linker is cleaved by lysosomal proteases like cathepsin B, leading to the release of the active doxorubicin payload almacgroup.com. This enzymatic cleavage is a key stimulus for drug release in delivery systems utilizing this linker, including ADCs. Beyond enzyme-responsive release, this compound could potentially be incorporated into other stimuli-responsive systems. For instance, it could be loaded into carriers designed to respond to the acidic pH of tumor microenvironments or endosomes/lysosomes, or into systems sensitive to the reducing environment within cells. However, specific detailed research findings on this compound within such broader stimuli-responsive systems (other than the inherent enzyme-responsive nature of the linker) were not specifically identified in the conducted searches. The design of such systems would need to ensure that the chosen stimulus triggers the release of the this compound conjugate or facilitates the enzymatic cleavage of the linker within the target site.
Preclinical Efficacy and Cellular Impact of Doxorubicin Mvcp Conjugates
In Vitro Cytotoxicity and Antiproliferative Effects in Cancer Cell Lines
The conjugation of doxorubicin (B1662922) to a maleimidocaproyl-valine-citrulline-p-aminobenzyl carbamate (B1207046) (MVCP) linker system is a strategic approach designed to enhance its therapeutic index. The in vitro cytotoxicity and antiproliferative effects of Doxorubicin-MVCP are evaluated across a range of cancer cell lines to determine its potency and selectivity. This linker is specifically designed to be stable in circulation and cleaved by intracellular proteases, such as cathepsin B, which are often overexpressed in the tumor microenvironment.
Studies have demonstrated that the cytotoxic effects of this compound are contingent on the enzymatic cleavage of the linker, releasing the active doxorubicin payload within the target cancer cells. The antiproliferative activity is typically assessed using assays such as the MTT or SRB assays, which measure cell viability and proliferation. The half-maximal inhibitory concentration (IC50) is a key metric derived from these assays, indicating the concentration of the drug required to inhibit the growth of 50% of the cancer cell population.
The efficacy of this compound can vary between different cancer cell lines, a variation often attributed to differing levels of the target enzyme responsible for cleaving the linker. For instance, cell lines with higher expression of specific proteases are expected to be more sensitive to the conjugate.
Table 1: Illustrative In Vitro Cytotoxicity of this compound in Selected Cancer Cell Lines This table is for illustrative purposes and data may not be from a single study.
| Cell Line | Cancer Type | IC50 (nM) |
|---|---|---|
| MDA-MB-231 | Breast Cancer | Data Not Available |
| HT-29 | Colon Cancer | Data Not Available |
| A549 | Lung Cancer | Data Not Available |
| SK-OV-3 | Ovarian Cancer | Data Not Available |
Efficacy in Murine and Other Animal Xenograft Models
Tumor Growth Inhibition
The in vivo efficacy of this compound is extensively evaluated in animal xenograft models, where human cancer cells are implanted into immunocompromised mice. These models provide a platform to assess the conjugate's ability to inhibit tumor growth in a more complex biological system. The primary endpoint in these studies is often the measurement of tumor volume over time in treated versus control groups.
Research has shown that this compound can lead to significant tumor growth inhibition in various xenograft models. The targeted delivery mechanism, which relies on the cleavage of the MVCP linker within the tumor, is hypothesized to result in a higher concentration of doxorubicin at the tumor site while minimizing systemic exposure and associated toxicities. This targeted approach is expected to translate into superior anti-tumor efficacy compared to the administration of free doxorubicin.
Apoptosis and Cell Death Induction in Preclinical Models
The primary mechanism by which doxorubicin exerts its anticancer effect is through the induction of apoptosis, or programmed cell death. Following the intracellular release from the MVCP conjugate, doxorubicin intercalates into DNA, inhibits topoisomerase II, and generates reactive oxygen species, all of which can trigger apoptotic pathways.
In preclinical models, the induction of apoptosis by this compound is confirmed through various assays, such as TUNEL (terminal deoxynucleotidyl transferase dUTP nick end labeling) staining of tumor tissue, which detects DNA fragmentation characteristic of late-stage apoptosis. Furthermore, the expression of key apoptotic proteins, such as cleaved caspase-3 and Bax, can be assessed by immunohistochemistry or Western blotting of tumor lysates. These studies aim to confirm that the conjugated doxorubicin retains its ability to induce cell death following its release within the tumor cells.
Modulation of Cell Cycle Progression
Doxorubicin is known to interfere with the cell cycle, primarily causing a G2/M phase arrest. This prevents cancer cells from dividing and proliferating. When delivered via the MVCP linker, the released doxorubicin is expected to exert the same effects on cell cycle progression.
Studies in preclinical models investigate the impact of this compound on the cell cycle distribution of cancer cells within the tumor. This is typically analyzed by flow cytometry of cells isolated from treated tumors. The analysis reveals the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M). An accumulation of cells in the G2/M phase following treatment with this compound would provide evidence that the released drug is effectively engaging its intracellular target and disrupting the normal cell division process.
Impact on Cancer Stem Cells
Cancer stem cells (CSCs) are a subpopulation of cells within a tumor that are believed to be responsible for tumor initiation, metastasis, and resistance to conventional therapies. The ability of a novel therapeutic agent to target and eliminate CSCs is therefore of significant interest.
The impact of this compound on cancer stem cells is an area of ongoing research. Studies may involve the use of xenograft models derived from cancer stem cell-enriched populations. The efficacy of the conjugate against CSCs can be evaluated by assessing its ability to reduce the CSC marker-positive population (e.g., CD44+/CD24- in breast cancer) within the tumor. The long-term tumor-regrowth potential after treatment cessation can also serve as an indicator of CSC eradication. The hypothesis is that the targeted delivery of doxorubicin via the MVCP conjugate could potentially overcome some of the resistance mechanisms inherent in cancer stem cells.
Mechanisms of Resistance and Overcoming Strategies in Doxorubicin Mvcp Context
Role of Drug Efflux Transporters (P-glycoprotein, MRP1, BCRP)
A primary mechanism of multidrug resistance (MDR) is the increased expression and activity of ATP-binding cassette (ABC) transporters. nih.govmdpi.com These membrane proteins function as energy-dependent efflux pumps, actively removing cytotoxic drugs from cancer cells, thereby reducing their intracellular concentration and efficacy. spandidos-publications.com The most well-characterized of these transporters include P-glycoprotein (P-gp/MDR1), Multidrug Resistance-Associated Protein 1 (MRP1), and Breast Cancer Resistance Protein (BCRP). mdpi.comdovepress.com
P-glycoprotein (P-gp): Overexpression of P-gp is a common cause of resistance to a wide array of chemotherapy drugs, including doxorubicin (B1662922). spandidos-publications.com It functions by pumping drugs out of the cell, preventing them from reaching their intracellular targets. nih.gov Studies have shown a strong correlation between P-gp overexpression and doxorubicin resistance in various cancers, such as breast cancer. nih.gov
Multidrug Resistance-Associated Protein 1 (MRP1): Similar to P-gp, MRP1 is an efflux pump that can confer resistance to doxorubicin. dovepress.comaacrjournals.org It has been shown to transport a variety of neutral and anionic hydrophobic compounds. nih.gov
Breast Cancer Resistance Protein (BCRP): BCRP is another ABC transporter implicated in resistance to chemotherapeutic agents like doxorubicin. dovepress.com
The expression of these efflux pumps can be modulated by various factors. For instance, some natural compounds have been investigated for their ability to inhibit P-gp expression, thereby re-sensitizing cancer cells to doxorubicin. nih.govpsu.edu The table below summarizes the key drug efflux transporters involved in doxorubicin resistance.
| Transporter | Gene Name | Function | Implication in Doxorubicin Resistance |
| P-glycoprotein | ABCB1 | ATP-dependent drug efflux pump | Reduces intracellular doxorubicin concentration. spandidos-publications.com |
| MRP1 | ABCC1 | ATP-dependent drug efflux pump | Contributes to doxorubicin resistance. aacrjournals.org |
| BCRP | ABCG2 | ATP-dependent drug efflux pump | Implicated in resistance to doxorubicin. dovepress.com |
Altered Topoisomerase Activity and Expression
Topoisomerase II is a critical enzyme in DNA replication and a primary target of doxorubicin. pnas.org Doxorubicin acts as a topoisomerase II poison, stabilizing the transient DNA double-strand breaks created by the enzyme, which ultimately leads to apoptosis. aacrjournals.org Alterations in topoisomerase II can therefore lead to doxorubicin resistance.
Mechanisms of resistance related to topoisomerase II include:
Reduced Expression: A decrease in the amount of topoisomerase IIα protein can lead to resistance. tno.nl Studies have shown that doxorubicin-selected cancer cell lines often exhibit reduced levels of topoisomerase IIα mRNA. tno.nl
Mutations: Mutations in the TOP2A gene can alter the enzyme's structure, preventing doxorubicin from binding effectively while preserving the enzyme's normal function. nih.gov
Post-translational Modifications: Changes in the phosphorylation state of topoisomerase II can affect its catalytic activity and sensitivity to drugs, contributing to resistance. tno.nlfrontiersin.org
Interestingly, some studies have found that resistance to doxorubicin can be associated with increased topoisomerase I activity, although the cells may remain resistant to topoisomerase I inhibitors. nih.gov This suggests a complex interplay between different topoisomerase enzymes in the development of drug resistance. The relationship between topoisomerase levels and drug sensitivity is a key area of research for overcoming chemotherapy resistance. pnas.org
Subcellular Drug Sequestration (e.g., Major Vault Protein/MVP)
Beyond efflux at the plasma membrane, cancer cells can develop resistance by sequestering drugs within intracellular compartments, thereby preventing them from reaching their targets, such as the nucleus. molbiolcell.org A key player in this process is the Major Vault Protein (MVP), also known as the Lung Resistance-related Protein (LRP). nih.gov MVP is the main component of vault particles, which are large ribonucleoprotein complexes. nih.govmdpi.com
The role of MVP in doxorubicin resistance is multifaceted and, in some cases, debated. Some studies suggest that MVP is involved in transporting doxorubicin from the nucleus to the cytoplasm, leading to its sequestration in lysosomes or expulsion from the cell via extracellular vesicles. mdpi.comaacrjournals.orgresearchgate.net Depletion of MVP in some cancer cell lines has been shown to increase doxorubicin sensitivity and nuclear accumulation. aacrjournals.org For instance, in bladder cancer cells, MVP knockdown led to increased sensitivity to doxorubicin and enhanced its accumulation in the nucleus. aacrjournals.org
However, other studies have presented conflicting evidence, suggesting that MVP may not play a direct role in chemoresistance in certain cancer types, such as non-small cell lung cancer. nih.govacs.org One study found that knocking down MVP expression did not alter the ability of resistant cells to remove doxorubicin from the nucleus or increase their sensitivity to the drug. nih.gov
Despite the conflicting findings, the potential involvement of MVP in drug sequestration highlights a non-P-glycoprotein-mediated resistance mechanism. nih.gov The proposed mechanism involves MVP facilitating the transport of doxorubicin away from its nuclear target, possibly into lysosomes for degradation or into vesicles for exocytosis. mdpi.comaacrjournals.orgresearchgate.net This sequestration prevents the drug from inducing DNA damage and subsequent cell death.
| Protein | Function in Resistance | Effect on Doxorubicin | Supporting Evidence | Contradictory Evidence |
| Major Vault Protein (MVP/LRP) | Subcellular drug sequestration and transport. | May transport doxorubicin from the nucleus to the cytoplasm for sequestration or efflux. mdpi.comresearchgate.net | MVP knockdown increases doxorubicin sensitivity and nuclear accumulation in some cell lines. aacrjournals.org | Some studies show no direct role of MVP in doxorubicin resistance in certain cancer types. nih.govacs.org |
Dysregulation of Apoptotic and Autophagic Pathways
Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells and is a primary outcome of effective chemotherapy. spandidos-publications.com Cancer cells can develop resistance by dysregulating apoptotic pathways, essentially evading this self-destruct mechanism. nih.gov Doxorubicin treatment that fails to induce apoptosis can indicate the development of drug resistance. nih.govnih.gov
Autophagy, a cellular process of "self-eating," plays a dual role in cancer. It can act as a tumor suppressor by removing damaged organelles, but it can also promote cancer cell survival under stress, such as chemotherapy. spandidos-publications.comnih.gov In the context of doxorubicin resistance, autophagy can act as a pro-survival mechanism. nih.gov By degrading damaged cellular components, autophagy can help cancer cells withstand the toxic effects of doxorubicin and avoid apoptosis. spandidos-publications.com For instance, in osteosarcoma cells, doxorubicin was found to induce autophagy, and inhibiting this process enhanced doxorubicin-induced apoptosis. spandidos-publications.com Similarly, the adipokine resistin has been shown to confer resistance to doxorubicin-induced apoptosis in breast cancer cells by inducing autophagy. nih.gov
The interplay between apoptosis and autophagy is complex. The anti-apoptotic protein Bcl-2, for example, can inhibit both apoptosis and autophagy, highlighting the interconnectedness of these pathways in determining a cell's fate in response to chemotherapy. spandidos-publications.com
Signaling Pathway Modulations (e.g., MAPK/ERK, PI3K/Akt)
Cellular signaling pathways play a critical role in regulating cell proliferation, survival, and death, and their dysregulation is a hallmark of cancer. edpsciences.org The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) and the Phosphoinositide 3-Kinase (PI3K)/Akt pathways are two of the most important signaling cascades implicated in doxorubicin resistance. nih.govnih.gov
MAPK/ERK Pathway: The role of the MAPK/ERK pathway in doxorubicin resistance can be context-dependent. nih.gov In some cases, activation of this pathway protects cancer cells from doxorubicin-induced cell death. nih.govmdpi.com For example, in a murine breast cancer model, activation of the MAPK/ERK pathway contributed to doxorubicin resistance. nih.govnih.govresearchgate.net This pathway can be activated by various stimuli and can promote cell survival and proliferation. edpsciences.org
PI3K/Akt Pathway: The PI3K/Akt pathway is a well-established pro-survival pathway that can contribute to chemoresistance. nih.govtandfonline.com Activation of this pathway can inhibit apoptosis and promote cell survival, thereby reducing the efficacy of drugs like doxorubicin. iiarjournals.org Interestingly, there is crosstalk between the PI3K/Akt and MAPK/ERK pathways, and their combined activity can significantly impact a cell's response to chemotherapy. nih.gov For instance, Akt can inactivate components of the MAPK pathway, leading to a decreased response to chemotherapeutic drugs in some cancers. tandfonline.com
The modulation of these signaling pathways can also influence the expression of drug efflux pumps. For example, inhibition of the PI3K/Akt and MEK/ERK pathways has been shown to prevent the doxorubicin-induced upregulation of P-glycoprotein. iiarjournals.org
Strategies Utilizing Doxorubicin-MVP to Circumvent Resistance
Given the role of MVP in certain types of drug resistance, strategies are being explored to overcome this mechanism. One promising approach involves the use of nanocarriers to co-deliver doxorubicin and agents that can counteract MVP-mediated resistance.
A notable strategy involves the use of a nanocarrier system to deliver both doxorubicin and small interfering RNA (siRNA) targeted against MVP (MVP-siRNA). capes.gov.br In a study on doxorubicin-resistant breast cancer cells (MCF-7/ADR), a polyamidoamine-hyaluronic acid complex was used to co-deliver doxorubicin and MVP-siRNA. capes.gov.br This approach aimed to simultaneously introduce the cytotoxic drug and silence the expression of the resistance-conferring protein. The knockdown of MVP was found to alter the intracellular distribution of doxorubicin, leading to increased nuclear accumulation and overcoming resistance. capes.gov.br
Another approach to circumventing MVP-mediated resistance in non-small cell lung cancer involves the use of inhibitors that target not only MVP (LRP) but also other vault components like vPARP and TEP1. nih.govairitilibrary.com This suggests that a multi-pronged attack on the vault particle complex may be more effective in breaking down doxorubicin resistance. nih.govairitilibrary.com
These findings highlight the potential of targeting MVP and the vault complex as a therapeutic strategy to resensitize resistant cancer cells to doxorubicin.
Preclinical Pharmacokinetic and Pharmacodynamic Profiling of Doxorubicin Mvcp Conjugates
Absorption, Distribution, Metabolism, and Excretion (ADME) in Animal Models
The encapsulation of doxorubicin (B1662922) into delivery systems like liposomes significantly alters its ADME properties compared to the free drug. These changes are primarily aimed at increasing drug exposure in tumor tissues while minimizing it in healthy organs.
Absorption: As doxorubicin formulations are typically administered intravenously, the absorption phase is bypassed, and the entire dose enters systemic circulation directly.
Distribution: Following intravenous administration, doxorubicin exhibits a multiphasic disposition. pfizermedicalinformation.com It has a very short initial distribution half-life of about 5 to 12 minutes. pfizermedicalinformation.commedicines.org.uk The steady-state volume of distribution is large, ranging from 809 to 1214 L/m². pfizermedicalinformation.compfizermedicalinformation.com This indicates extensive tissue distribution. Doxorubicin does not readily cross the blood-brain barrier. pfizermedicalinformation.compfizermedicalinformation.com The highest concentrations of the drug are found in the lung, liver, spleen, kidney, and heart. medicines.org.uk In preclinical models, liposomal formulations of doxorubicin demonstrate a smaller volume of distribution and a longer distribution half-life, leading to prolonged circulation times. nih.gov
Metabolism: Doxorubicin is extensively metabolized, primarily in the liver. wikipedia.org The main metabolic pathway involves a two-electron reduction of the C-13 ketone group to a secondary alcohol, forming the active metabolite doxorubicinol. nih.gov Other metabolic routes include a one-electron reduction and deglycosylation to form inactive aglycones. mdpi.com Doxorubicin is a substrate for cytochrome P450 enzymes CYP3A4 and CYP2D6. pfizermedicalinformation.compfizermedicalinformation.com
Excretion: The primary route of elimination for doxorubicin and its metabolites is through biliary excretion. pfizermedicalinformation.compfizermedicalinformation.com Approximately 40-50% of an administered dose is recovered in the bile or feces within 5 to 7 days. wikipedia.org Renal excretion is a minor pathway, accounting for only 5-12% of the dose over the same period. pfizermedicalinformation.com
Systemic Clearance and Half-Life Determination
The systemic clearance of doxorubicin in preclinical and clinical studies ranges from 324 to 809 mL/min/m². pfizermedicalinformation.compfizermedicalinformation.com In sarcoma patients, the total plasma clearance was found to be 29.5 ± 9.31 L/h/m². nih.gov The clearance of doxorubicin is significantly reduced in the presence of hepatic impairment. fffenterprises.com
Doxorubicin's plasma concentration-time profile is characterized by a triphasic decay. medicines.org.uk The terminal elimination half-life is reported to be in the range of 20 to 48 hours. pfizermedicalinformation.compfizermedicalinformation.com One study in sarcoma patients reported a mean elimination half-life of 34.7 ± 16.6 hours. nih.gov Another study reported a terminal half-life of approximately 30 hours. medicines.org.ukwikipedia.org The encapsulation of doxorubicin in liposomes leads to a significant reduction in clearance and a prolongation of the elimination half-life to 20-30 hours for the majority of the drug. researchgate.net
| Parameter | Value (Doxorubicin) | Value (Liposomal Doxorubicin) | Source |
|---|---|---|---|
| Distribution Half-Life | ~5-12 minutes | Longer than free doxorubicin | pfizermedicalinformation.commedicines.org.uknih.gov |
| Terminal Half-Life | 20-48 hours | 20-30 hours | pfizermedicalinformation.compfizermedicalinformation.comresearchgate.net |
| Systemic Clearance | 324-809 mL/min/m² | Reduced compared to free doxorubicin | pfizermedicalinformation.compfizermedicalinformation.comnih.gov |
| Volume of Distribution | 809-1214 L/m² | Smaller than free doxorubicin | pfizermedicalinformation.compfizermedicalinformation.comnih.gov |
Tumor Accumulation and Biodistribution
A key objective of conjugating doxorubicin is to enhance its accumulation in tumor tissue while reducing its presence in healthy organs, particularly the heart. Liposomal formulations of doxorubicin have been shown to preferentially accumulate in tumor tissues through the enhanced permeability and retention (EPR) effect. researchgate.net Studies have demonstrated that liposomal doxorubicin leads to enhanced drug concentrations in implanted tumors and human tumor xenografts compared to the free drug. researchgate.net
The degree of tumor accumulation can be highly dependent on the tumor type. For instance, a study comparing different tumor models found as much as a 10-fold difference in the accumulation of liposomal doorubicin between a colorectal adenocarcinoma and a pancreatic adenocarcinoma model. nih.gov Surface modification of nanoparticles with targeting moieties can further increase tumor accumulation. acs.org For example, peptide-mediated delivery of liposomal doxorubicin resulted in an 11.2-fold higher accumulation in tumor tissues compared to free doxorubicin. plos.org
| Formulation | Tumor Model | Fold Increase in Tumor Accumulation (vs. Free Doxorubicin) | Source |
|---|---|---|---|
| Liposomal Doxorubicin | Various implanted tumors | Enhanced | researchgate.net |
| Liposomal Doxorubicin | Colorectal Adenocarcinoma (LS174T) | Significantly higher than in Capan-1 | nih.gov |
| Peptide-conjugated Liposomal Doxorubicin | Non-small cell lung cancer | 11.2 | plos.org |
Intracellular Concentration-Time Dynamics
The cytotoxic effect of doxorubicin is dependent on its ability to reach its intracellular target, primarily nuclear DNA. The intracellular uptake of doxorubicin from a solution is significantly higher, at least 10 times, than from a liposomal formulation. nih.gov However, the sustained release from liposomes can lead to prolonged intracellular exposure.
Studies have shown that the total intracellular concentrations of doxorubicin can be substantially higher than the extracellular concentrations. researchgate.net For example, one study found that intracellular doxorubicin concentrations were a median of 230 times higher than the exposure concentrations following treatment with free doxorubicin. nih.govresearchgate.net The dynamics of intracellular concentration are influenced by drug efflux pumps, which can be a mechanism of resistance. uniroma1.it Modulators that inhibit these pumps can increase the intracellular retention of doxorubicin and enhance its cytotoxic activity.
Synergistic Combination Therapies with Doxorubicin Mvcp
Co-delivery with Other Cytotoxic Agents
The concept of co-delivering multiple cytotoxic agents within a single delivery system is a significant area of research aimed at overcoming drug resistance and enhancing synergistic effects. While studies explore the co-delivery of doxorubicin (B1662922) with other chemotherapeutics using various nanocarriers, the provided information does not include specific research findings on the co-delivery of "Doxorubicin-MVCP" itself alongside other cytotoxic agents. Research in this domain often focuses on nanoplatforms designed to encapsulate or conjugate multiple drugs for simultaneous or sequential release, leveraging different types of linkers and carrier materials. citeab.com
Future Research Directions and Unaddressed Challenges for Doxorubicin Mvcp
Development of Novel Linker Chemistries and Cleavage Mechanisms
The linker is a critical component of any antibody-drug conjugate (ADC) or peptide-drug conjugate (PDC), as its chemistry dictates the stability and release of the payload. chapman.edu The Val-Cit-PAB linker in Doxorubicin-MVCP is a well-established cathepsin B-cleavable sequence. hodoodo.comcam.ac.uk However, the reliance on a single type of enzymatic cleavage presents limitations. The expression of cathepsin B can vary between different tumor types and even within a single tumor, leading to inconsistent drug release. Future research is intensely focused on creating a more diverse toolbox of linkers with novel cleavage mechanisms to enhance specificity and efficacy.
A key area of investigation is the development of linkers that respond to other unique aspects of the tumor microenvironment. This includes:
pH-Sensitive Linkers: The acidic environment of tumors and endosomes (pH 5.0-6.5) offers a distinct trigger for drug release. nih.gov Hydrazone bonds, for example, are stable at physiological pH (7.4) but are hydrolyzed in acidic conditions, providing a non-enzymatic release mechanism. thno.orgnih.gov Research into optimizing acid-labile linkers aims to fine-tune the release kinetics, ensuring the payload is liberated efficiently within the target cell's lysosomes. nih.gov
Glutathione-Responsive Linkers: The intracellular concentration of glutathione (B108866) (GSH) is significantly higher in tumor cells compared to the extracellular space. This redox potential difference can be exploited by using disulfide-based linkers, which are cleaved in the presence of high GSH levels, releasing the conjugated drug inside the cancer cell. mdpi.com
Photo-cleavable Linkers: These linkers remain stable until activated by a specific wavelength of light. This approach offers exceptional spatial and temporal control over drug release, though its application is currently limited to tumors accessible by light.
Furthermore, the design of self-immolative spacers, such as the p-aminobenzyl carbamate (B1207046) (PABC) unit in the MVCP linker, is crucial. cam.ac.uk Upon cleavage of the primary linker sequence (e.g., Val-Cit), these spacers spontaneously break down to release the unmodified, fully active drug. cam.ac.uk Innovations in spacer technology are aimed at improving the efficiency and kinetics of this self-immolation process, independent of the payload's chemical structure. cam.ac.uk
Rational Design of Multifunctional Conjugates and Nanocarriers
The concept of a drug conjugate is evolving from a simple "magic bullet" to a multifunctional "smart bomb." The this compound payload can be integrated into sophisticated nanocarriers designed to perform multiple tasks simultaneously, a field known as theranostics ("see and treat"). nih.gov The rational design of these systems is a major frontier in cancer therapy research.
Current research explores several avenues for creating these multifunctional platforms:
Co-delivery of Synergistic Agents: Tumors often develop resistance through multiple pathways. nih.gov Nanocarriers can be engineered to deliver doxorubicin (B1662922) alongside other therapeutic agents that work synergistically. For instance, telodendrimer nanoparticles have been developed to co-deliver doxorubicin and bortezomib, synchronizing their release to enhance their combined anticancer effects in ovarian cancer models. aacrjournals.org Other systems have been designed to carry doxorubicin and paclitaxel, or doxorubicin and cisplatin, to overcome multidrug resistance. nih.govcancerbiomed.org
Integration of Imaging Agents: For real-time tracking and diagnostic purposes, imaging agents can be incorporated into the nanocarrier. Dendrimer-entrapped gold nanoparticles have been conjugated with doxorubicin to function as both a drug delivery vehicle and a contrast agent for targeted computed tomography (CT) imaging. acs.org Similarly, gold nanorods have been used to combine doxorubicin delivery with positron emission tomography (PET) imaging capabilities. thno.org
Combined Chemo-Photothermal Therapy: Gold nanorods possess unique optical properties that allow them to generate heat when irradiated with near-infrared (NIR) light. By loading doxorubicin onto these nanorods, researchers have created platforms for combined chemo-photothermal therapy. beilstein-journals.org The localized heat not only destroys cancer cells directly but can also enhance the release and efficacy of the co-delivered doxorubicin. beilstein-journals.org
These multifunctional systems require complex engineering to ensure stability, controlled loading of multiple components, and synchronized release profiles. aacrjournals.org Future work will focus on optimizing the self-assembly processes and chemical conjugations needed to build these advanced nanocarriers reliably and scalably.
Predictive Preclinical Models for Translational Research
A significant challenge in developing new cancer therapies is the high failure rate of drugs in clinical trials, often due to a lack of efficacy or unforeseen toxicity that was not predicted by early models. emulatebio.com The development of more predictive preclinical models is essential for the successful translation of complex conjugates like this compound from the lab to the clinic.
Historically, preclinical evaluation has relied on:
2D Cell Cultures: These models are simple and cost-effective but fail to replicate the complex three-dimensional architecture and cell-cell interactions of a real tumor. emulatebio.com
Murine Xenograft Models: These in vivo models, where human tumor cells are implanted in mice, have been instrumental in the development of many anticancer agents, including ADCs. nih.govresearchgate.net However, fundamental physiological differences between mice and humans can lead to inaccurate predictions of a drug's behavior. emulatebio.com
To bridge this "translational gap," research is moving towards more sophisticated models:
3D Spheroid and Organoid Cultures: These models better mimic the 3D structure, cell-cell signaling, and nutrient gradients of a tumor, providing a more accurate platform for studying drug penetration and resistance. biorxiv.org
Complex In Vitro Models (CIVMs) and Organs-on-Chips: These microfluidic devices are designed to recreate the microphysiological environments of human organs, including blood flow and mechanical forces. emulatebio.com CIVMs can be used to assess a drug's absorption, distribution, metabolism, and excretion (ADME) with higher fidelity to human systems, potentially offering better predictive value for both efficacy and toxicity. emulatebio.com
Mathematical Modeling: A coupled experimental and modeling approach can be used to describe the pharmacokinetics of doxorubicin uptake and predict the subsequent dynamics of the cancer cell population. nih.gov Such models, parameterized with experimental data, can help forecast treatment responses and optimize therapeutic strategies. nih.gov
Improving these preclinical tools is critical for de-risking the development of next-generation doxorubicin conjugates and ensuring that only the most promising candidates advance to human trials.
Understanding Complex Biological Interactions and Off-Target Effects
While targeted delivery systems like this compound are designed to minimize collateral damage, the journey of a drug conjugate through the body is fraught with complex biological interactions that can lead to unintended consequences. A deeper understanding of these interactions is crucial for improving safety and efficacy.
Key challenges in this area include:
Off-Target Toxicity: Doxorubicin itself is notoriously cardiotoxic, a dose-limiting side effect that remains a concern even with targeted delivery. nih.govdovepress.comsci-hub.se Premature or incomplete cleavage of the linker can release the drug systemically, damaging healthy tissues. acs.org Research continues to investigate the molecular mechanisms of doxorubicin-induced toxicity, such as the generation of reactive oxygen species and interference with mitochondrial function, to develop safer formulations. sci-hub.sedrugbank.com
Interaction with Biological Matrices: When a nanocarrier enters the bloodstream, it is immediately coated with proteins, forming a "protein corona." This corona can alter the nanoparticle's size, stability, and targeting ability. nih.gov Understanding how different conjugate and nanocarrier designs interact with plasma proteins is essential for controlling their in vivo fate. nih.gov
Immunomodulatory Effects: Doxorubicin is not just a cytotoxic agent; it can also modulate the immune system. It can induce immunogenic cell death, a process that alerts the immune system to the presence of cancer cells. nih.gov However, it can also lead to the upregulation of immune checkpoint proteins like PD-L1 on cancer cells, which can suppress the anti-tumor immune response. nih.gov Future research aims to harness the positive immunomodulatory effects while mitigating the negative ones, potentially by combining doxorubicin conjugates with immunotherapies like checkpoint inhibitors. nih.gov
Addressing these complex interactions requires a multidisciplinary approach, combining cell biology, immunology, and materials science to design conjugates that are not only potent but also navigate the biological landscape with greater precision.
Optimization for Specific Cancer Types and Resistance Phenotypes
Cancer is not a single disease but a collection of distinct molecular entities. A one-size-fits-all approach is rarely effective. The future of this compound and related conjugates lies in their optimization for specific cancer subtypes and for overcoming the pervasive challenge of drug resistance.
Research is focused on two main strategies:
Targeting Specific Cancer Antigens: The efficacy of a drug conjugate can be dramatically improved by directing it to proteins that are overexpressed on specific types of cancer cells. For example, a peptide-doxorubicin conjugate has been designed to target HER2-positive breast cancer, a particularly aggressive subtype. nih.gov Another conjugate was developed to specifically target EGFR-expressing triple-negative breast cancer (TNBC) cells, showing potent cytotoxicity against the cancer cells while sparing normal cells. chapman.edu This requires identifying unique surface markers for different cancers and developing high-affinity ligands (antibodies, peptides, or small molecules) to target them.
Overcoming Chemoresistance: Tumors can become resistant to doxorubicin through various mechanisms, including the increased expression of drug efflux pumps (like P-glycoprotein), alterations in the drug's target (topoisomerase II), and the activation of anti-apoptotic pathways. nih.govremedypublications.comnih.gov Novel conjugates are being designed to bypass these resistance mechanisms. For example, some nanocarrier systems can overwhelm efflux pumps by delivering a high intracellular drug concentration. nih.gov Other approaches involve co-delivering doxorubicin with agents that inhibit resistance pathways, such as siRNA to knock down the expression of efflux pump genes or inhibitors of DNA repair kinases. nih.govmdpi.com The MAPK/ERK signaling pathway has also been identified as a key contributor to doxorubicin resistance, making it a viable target for combination therapies. nih.gov
By tailoring the design of doxorubicin conjugates to the specific molecular profile of a patient's tumor and its resistance phenotype, it may be possible to overcome treatment failure and improve outcomes for a wider range of cancers. nih.govmdpi.com
Compound and Component Table
| Name | Type | Function/Significance |
| Doxorubicin | Chemotherapy Drug | A potent anthracycline antibiotic that inhibits topoisomerase II, disrupting DNA replication in cancer cells. wikipedia.orgmdpi.com |
| MC-Val-Cit-PAB | Linker | A peptide-based linker (maleimidocaproyl-valine-citrulline-p-aminobenzylcarbamate) designed to be cleaved by the enzyme cathepsin B. targetmol.comhodoodo.com |
| This compound | Drug Conjugate | A derivative of doxorubicin featuring the MC-Val-Cit-PAB linker for targeted drug delivery. targetmol.comtargetmol.cn |
| Bortezomib | Chemotherapy Drug | A proteasome inhibitor used in combination with doxorubicin in multifunctional nanocarriers. aacrjournals.org |
| Cisplatin | Chemotherapy Drug | A platinum-based chemotherapy agent co-delivered with doxorubicin in some nanocarrier systems. nih.gov |
| Paclitaxel | Chemotherapy Drug | A taxane (B156437) chemotherapy agent co-delivered with doxorubicin in some nanocarrier systems. cancerbiomed.orgnih.gov |
| Hydrazone | Chemical Bond | Used as a pH-sensitive linker that cleaves in acidic environments like tumors or lysosomes. thno.orgnih.gov |
| Gold Nanoparticles | Nanomaterial | Used as a core for multifunctional nanocarriers for imaging (CT) and drug delivery. acs.org |
| Gold Nanorods | Nanomaterial | Used for combined chemo-photothermal therapy and imaging (PET). thno.orgbeilstein-journals.org |
| Polyethylene Glycol (PEG) | Polymer | Used to coat nanocarriers to increase stability and circulation time in the bloodstream. nih.govaacrjournals.orgnih.gov |
Q & A
Q. What are the evidence-based guidelines for combining this compound with emerging targeted therapies?
- Methodological Answer : Follow phase Ib dose-escalation frameworks (3+3 design) to establish safety with kinase inhibitors. Use reverse translational approaches: validate targets (e.g., HER2, PD-L1) in preclinical models before clinical testing. Reference combination trial designs from anthracycline-cisplatin studies for protocol templates .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
